![molecular formula C19H24FN3O2S B5495858 4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5495858.png)
4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N-methylbenzenesulfonamide (also known as TAK-659) is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase) and has shown promising results in preclinical studies.
Mechanism of Action
TAK-659 is a potent and selective inhibitor of BTK, which is a key enzyme involved in the signaling pathway of B-cells and other immune cells. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of several types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been shown to reduce inflammation in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.
Advantages and Limitations for Lab Experiments
One advantage of TAK-659 is its potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in various cellular processes. However, one limitation is that it may not be effective in all types of cancer or autoimmune diseases, and further studies are needed to determine its efficacy in different disease models.
Future Directions
Several future directions for the research on TAK-659 include:
1. Clinical trials to evaluate its safety and efficacy in humans for the treatment of various types of cancer and autoimmune diseases.
2. Combination studies with other drugs to enhance its efficacy and reduce potential resistance.
3. Studies to identify biomarkers that can predict response to TAK-659 and optimize patient selection.
4. Studies to determine the optimal dosing regimen and schedule for TAK-659 in different disease models.
In conclusion, TAK-659 is a promising small molecule inhibitor with potent anti-tumor and anti-inflammatory activity. Its selective inhibition of BTK makes it a valuable tool for studying the role of BTK in various cellular processes, and further studies are needed to determine its potential clinical applications.
Synthesis Methods
The synthesis of TAK-659 involves several steps starting from commercially available starting materials. The key step involves the condensation of 4-(3-fluorobenzyl)piperazine with N-methylbenzenesulfonamide followed by several purification steps to obtain the final product.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells and reducing inflammation in autoimmune diseases.
properties
IUPAC Name |
4-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c1-21-26(24,25)19-7-5-16(6-8-19)14-22-9-11-23(12-10-22)15-17-3-2-4-18(20)13-17/h2-8,13,21H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWWYAROFRLXKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N-methylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.